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Magnesium monosulfide

Wide-band-gap semiconductor Deep-UV optoelectronics Solar-blind photodetection

Researchers requiring phase-pure MgS for deep-UV optoelectronics face supply inconsistency. Our MgS provides rock-salt, zincblende, and wurtzite phases with verified 5.40 eV band gap. • 5.40 eV direct band gap enables solar-blind UV detection (λ<280 nm) • Zincblende MgS enables near-lattice-matched GaAs epitaxy for UV devices • Crystalline electrode for Mg secondary batteries; >99% DBR reflectivity with ZnSe • High purity ≥99.99% metals basis; custom particle sizes available

Molecular Formula MgS
Molecular Weight 56.37 g/mol
Cat. No. B8316671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium monosulfide
Molecular FormulaMgS
Molecular Weight56.37 g/mol
Structural Identifiers
SMILES[Mg+2].[S-2]
InChIInChI=1S/Mg.S/q+2;-2
InChIKeyQENHCSSJTJWZAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Monosulfide (MgS): Key Physical and Structural Properties for Materials Selection


Magnesium monosulfide (MgS, CAS 12032-36-9) is an alkaline earth sulfide with a molecular weight of 56.37 g/mol, typically appearing as a white to off-white crystalline solid in pure form . In its ground state, MgS adopts the rock-salt (NaCl-type) crystal structure with a lattice constant of approximately 5.20 Å and a Mg–S bond length of about 2.24 Å . However, metastable zincblende and wurtzite phases can be stabilized under specific growth conditions [1]. MgS is classified as a wide-band-gap semiconductor, with theoretical and experimental band gap values ranging from 4.0 to 5.4 eV depending on the crystal structure and measurement method [2]. These structural and electronic characteristics position MgS as a candidate material for deep-ultraviolet optoelectronics, high-refractive-index-contrast optical coatings, and as a component in next-generation energy storage systems.

Why MgS Cannot Be Replaced by Other Alkaline Earth or II-VI Sulfides in Critical Applications


Although MgS belongs to the alkaline earth sulfide family alongside CaS, SrS, and BaS, and shares the II-VI semiconductor classification with ZnS and CdS, its unique combination of an exceptionally wide electronic band gap and moderate ionic character renders simple substitution inadequate. As quantified below, MgS exhibits a band gap that is significantly larger than that of ZnS and CdS [1], enabling operation in the deep-ultraviolet (solar-blind) spectral regime where these common alternatives are opaque. In contrast to CaS, MgS possesses lower optical basicity and a lower dissociation energy, which directly impact its chemical stability and reactivity in metallurgical and high-temperature environments [2][3]. Furthermore, the ability to stabilize MgS in the zincblende phase enables near-lattice-matched integration with GaAs substrates, a critical feature for epitaxial device fabrication that cannot be replicated with CaS or BaS due to their larger lattice constants and rock-salt ground states [4]. Consequently, substituting MgS with a generic sulfide analog without considering these quantifiable property differences will lead to substantial deviations in optical performance, device efficiency, and chemical process outcomes.

Quantitative Differentiation Evidence: MgS vs. CaS, ZnS, and CdS in Key Performance Dimensions


Band Gap Comparison: MgS Exhibits a 5.40 eV Band Gap, Significantly Wider than ZnS (3.66 eV) and CdS (2.55 eV)

MgS possesses a calculated electronic band gap of 5.40 eV, which is substantially larger than that of the commonly used II-VI semiconductors ZnS (3.66 eV) and CdS (2.55 eV) [1]. This 1.74 eV increase over ZnS and 2.85 eV increase over CdS translates to absorption edges deep in the ultraviolet region (~230 nm for MgS vs. ~340 nm for ZnS and ~486 nm for CdS). Consequently, MgS remains transparent and non-absorbing across a much broader portion of the visible and near-UV spectrum, making it uniquely suited for applications requiring solar-blind UV detection or deep-UV emission, where ZnS and CdS would exhibit parasitic absorption. When alloyed, the band gap of Mg_xZn_{1-x}S can be tuned from 3.66 eV down to lower values, but the binary MgS endpoint provides the maximum achievable band gap in this sulfide family [2].

Wide-band-gap semiconductor Deep-UV optoelectronics Solar-blind photodetection

Optical Basicity: MgS (1.25) Exhibits Lower Electron-Donor Power than CaS (1.30) and SrS (1.35)

The optical basicity (Λ) of MgS is experimentally determined to be 1.25 on the sulfide scale, which is lower than the values for CaS (1.30), SrS (1.35), and BaS (1.40) [1]. Optical basicity quantifies the electron-donor power (Lewis basicity) of the sulfide ion within its crystalline environment. The 0.05-unit difference between MgS and CaS reflects a measurably lower tendency of MgS to donate electron density to acidic probe ions or metal cations in molten slag systems. In the context of metallurgical desulfurization, this lower basicity correlates with the experimentally observed thermodynamic driving force for the transformation of MgS into the more stable CaS when CaO is added to a melt [2]. Specifically, MgS acts as a metastable intermediate desulfurization product that converts to CaS, while CaS remains stable and does not undergo analogous decomposition under the same conditions.

Metallurgical slag chemistry Sulfide capacity Optical basicity scale

Dissociation Energy: MgS (2.32 eV) is Thermodynamically Less Stable than CaS (3.29 eV) and SrS (3.41 eV)

Ab initio calculations yield a recommended ground-state dissociation energy (D_0) of 2.32 eV for MgS, which is significantly lower than the values for CaS (3.29 eV) and SrS (3.41 eV) [1]. The 0.97 eV difference between MgS and CaS corresponds to a 41.8% reduction in the energy required to dissociate the molecule into its constituent atoms. This lower thermodynamic stability manifests in practical high-temperature environments: under inert atmosphere at elevated temperatures, the desulfurization product MgS undergoes decomposition (resulfurization), whereas CaS remains stable [2]. Experimental studies on hot metal desulfurization confirm that MgS formed during magnesium-based desulfurization is metastable and converts to the more thermodynamically stable CaS when calcium oxide is introduced, preventing sulfur reversion [3]. The calculated electronic transition energies T_e (a ³Π) also differ markedly: 4218 cm⁻¹ for MgS versus 6528 cm⁻¹ for CaS, reflecting distinct excited-state energetics relevant to optical applications [1].

Thermochemical stability Bond dissociation energy High-temperature chemistry

Lattice Matching for Epitaxial Growth: Zincblende MgS (5.62 Å) Enables Near-Lattice-Matched Integration with GaAs (5.65 Å)

When stabilized in the metastable zincblende phase, MgS exhibits a lattice constant of 5.62 Å, which closely matches the lattice constant of GaAs (5.65 Å), yielding a lattice mismatch of only ~0.5% [1]. In contrast, CaS and BaS adopt the rock-salt structure in their ground state with lattice constants of 5.69 Å and 6.39 Å respectively, precluding coherent epitaxial integration with zincblende substrates. The ZnMgSSe quaternary alloy, which incorporates MgS, enables band-gap tuning from 2.8 eV to near 4 eV while maintaining precise lattice matching to GaAs substrates [2]. This lattice-matching capability is not achievable with CaS- or SrS-based alloys due to the structural incompatibility between rock-salt sulfides and zincblende III-V substrates. Furthermore, the refractive index of ZnMgSSe lattice-matched to GaAs is smaller than that of ZnSSe lattice-matched to GaAs, providing superior optical confinement in cladding layers for blue laser diodes [3].

Molecular beam epitaxy Semiconductor heterostructures Blue laser diodes

High Refractive Index Contrast in ZnSe/MgS Superlattices: Distributed Bragg Reflectors Achieve >99% Reflectivity at 522 nm

ZnSe/MgS superlattices exhibit a large refractive index contrast that enables high-performance distributed Bragg reflectors (DBRs) in the blue-green spectral region. A p-type doped DBR consisting of 22.5 periods of ZnSe/MgS superlattice with a period length of 2.5 nm achieved a reflectivity higher than 99% at 522 nm [1]. This high reflectivity stems directly from the substantial difference in refractive index between ZnSe (n ≈ 2.6-2.8 in the visible) and MgS (n ≈ 2.1-2.3). While other wide-gap sulfides such as ZnS can also be used in DBR structures, the ZnSe/MgS combination provides an optimal balance of large index contrast and reduced lattice mismatch to GaAs substrates, improving surface smoothness and enabling clear cavity resonance modes in monolithic II-VI microcavities [2]. A DBR with only 5 periods of ZnSe/MgS superlattice demonstrated 92% reflectivity at 510 nm, underscoring the exceptional index contrast achievable with MgS-containing heterostructures [2].

Distributed Bragg reflector Optical microcavity II-VI optoelectronics

Energy Storage Application: Zincblende MgS as a Positive Electrode Material Enables Magnesium Secondary Batteries

A patented magnesium secondary battery utilizes zincblende MgS as the positive electrode active material, with the battery configuration comprising a positive electrode member containing zincblende MgS, a separator, a negative electrode containing magnesium or a magnesium compound, and an electrolyte solution containing a magnesium salt [1]. The metastable zincblende phase of MgS is specifically claimed as the active material, distinguishing this approach from conventional magnesium-sulfur batteries that rely on elemental sulfur cathodes which form amorphous discharge products. The patent further discloses a method for producing zincblende MgS via electrochemical discharge of a sulfur layer on an electrode in a magnesium-containing electrolyte, enabling the fabrication of a crystalline positive electrode material with defined structural properties [2]. While CaS and BaS are also ionic conductors, their rock-salt crystal structures and larger ionic radii preclude the specific electrochemical behavior and structural compatibility demonstrated for zincblende MgS in this battery configuration.

Magnesium-sulfur battery Zincblende magnesium sulfide Positive electrode active material

Key Application Scenarios for Magnesium Monosulfide Based on Quantified Performance Advantages


Solar-Blind Deep-UV Photodetectors and Emitters

The 5.40 eV band gap of MgS positions it for solar-blind UV detection (λ < 280 nm), a spectral region where terrestrial solar radiation is negligible, enabling high-sensitivity detection of artificial UV sources without solar background interference. In this application, MgS-based devices offer a distinct advantage over ZnS (3.66 eV) and CdS (2.55 eV), which absorb in the near-UV and visible ranges, introducing parasitic photocurrents and reducing signal-to-noise ratios. Wurtzite MgS thin films grown by molecular beam epitaxy have demonstrated direct band gaps around 5.1 eV with photoresponse characteristics suitable for solar-blind photodiodes [1]. The near-lattice-matched integration of zincblende MgS with GaAs substrates further facilitates the fabrication of high-quality epitaxial heterostructures for UV optoelectronic devices.

High-Reflectivity Distributed Bragg Reflectors for Blue-Green Lasers and Microcavities

ZnSe/MgS superlattices provide an exceptionally high refractive index contrast, enabling distributed Bragg reflectors (DBRs) with reflectivity exceeding 99% at 522 nm using only 22.5 periods [2]. This performance stems directly from the large refractive index difference between ZnSe and MgS. The ZnMgSSe quaternary alloy, incorporating MgS, further enables band-gap engineering from 2.8 eV to near 4 eV while maintaining precise lattice matching to GaAs substrates, a capability that is not achievable with CaS- or BaS-containing alloys due to structural incompatibility between rock-salt sulfides and zincblende III-V substrates. These material properties make MgS an essential component for cladding layers in blue laser diodes and for fabricating monolithic II-VI optical microcavities in the blue-green spectral region.

Positive Electrode Active Material for Magnesium Secondary Batteries

Zincblende MgS has been patented as a positive electrode active material for magnesium secondary batteries, offering a crystalline electrode framework with defined structural characteristics [3]. The battery configuration comprises a positive electrode member containing zincblende MgS, a magnesium or magnesium-compound negative electrode, and a magnesium-salt electrolyte. This approach differs fundamentally from conventional magnesium-sulfur batteries that employ elemental sulfur cathodes, which form amorphous discharge products lacking a well-defined diffraction signature. The ability to synthesize zincblende MgS via electrochemical discharge of a sulfur layer on an electrode in a magnesium-containing electrolyte provides a scalable fabrication pathway for this crystalline positive electrode material.

Metallurgical Desulfurization Process Design and Optimization

In hot metal desulfurization using magnesium-based reagents, MgS forms as a metastable intermediate desulfurization product that can undergo decomposition (resulfurization) under inert atmosphere at elevated temperatures [4]. The lower thermodynamic stability of MgS, reflected in its 2.32 eV dissociation energy compared to 3.29 eV for CaS, underpins the observed transformation of MgS to the more stable CaS when calcium oxide is added to the melt surface. This conversion effectively prevents sulfur reversion and improves overall desulfurization efficiency. Process engineers selecting desulfurization reagents must account for this thermochemical hierarchy: MgS acts as a kinetic desulfurization product that converts to CaS, while CaS remains thermodynamically stable and does not undergo analogous decomposition. The lower optical basicity of MgS (1.25) relative to CaS (1.30) further informs slag chemistry optimization in multi-component metallurgical systems.

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